tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate
Description
tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is a chiral carbamate derivative characterized by a linear pentyl backbone with geminal difluoro substitution at the C5 position and a Boc-protected amine group at the C2 position (S-configuration). Its molecular formula is C₁₀H₂₀F₂N₂O₂, with a molecular weight of 238.28 g/mol . This compound is a valuable building block in medicinal chemistry, particularly for synthesizing fluorinated analogs of bioactive molecules. The fluorine atoms enhance metabolic stability and modulate lipophilicity, while the Boc group offers transient protection during synthetic workflows.
Properties
Molecular Formula |
C10H20F2N2O2 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
OAQPLTFQPYNSRA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(F)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the desired amino and difluoropentan groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary amines.
- Substitution products depend on the nucleophile used and can include various substituted carbamates .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a valuable compound in drug discovery .
Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and difluoropentan groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carbamate group can also undergo hydrolysis to release the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s structural uniqueness lies in its linear 5,5-difluoropentyl chain , distinguishing it from carbamates with cyclic or rigid scaffolds. Below is a comparative analysis with similar tert-butyl carbamate derivatives (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Fluorination Patterns
- Fluorinated pyrrolidine derivatives (e.g., 2101775-09-9 ) leverage fluorine’s ability to modulate pKa and improve membrane permeability but lack the linear flexibility of the pentyl chain.
Scaffold Rigidity vs. Flexibility
- Cyclic analogs (e.g., 1330069-67-4 , 1932203-04-7 ) exhibit rigid scaffolds, favoring entropy-driven binding to biological targets. However, their solubility may be compromised compared to the flexible pentyl chain of the target compound.
- The bicyclo[2.2.2]octane derivative introduces three-dimensional rigidity, which could improve target selectivity but complicates synthetic accessibility.
Functional Group Diversity
Research Implications
- Synthetic Utility : The target compound’s linear fluorinated chain is advantageous for constructing peptide mimetics or fluorinated drug candidates requiring conformational flexibility .
- Biological Performance : Compared to cyclic analogs, its aliphatic chain may reduce off-target interactions but could increase metabolic vulnerability in certain environments.
- Drug Design : Fluorinated bicyclo derivatives (e.g., 2101775-09-9 ) highlight the trade-off between rigidity and bioavailability, suggesting context-dependent scaffold selection.
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